molecular formula C17H31NO4 B12833670 (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid

(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B12833670
M. Wt: 313.4 g/mol
InChI Key: ASHVYUAVTJHCGJ-WMCAAGNKSA-N
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Description

(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid is a synthetic organic compound characterized by a pyrrolidine ring substituted with a dodecanoyl group at the 1-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Dodecanoyl Group: The dodecanoyl group is introduced via an acylation reaction, often using dodecanoyl chloride in the presence of a base such as triethylamine.

    Hydroxylation: The hydroxyl group at the 3-position can be introduced through a selective hydroxylation reaction, using reagents like osmium tetroxide or hydrogen peroxide.

    Carboxylation: The carboxylic acid group is typically introduced through carboxylation of an intermediate, such as a nitrile or ester, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its amphiphilic nature makes it suitable for applications in surfactants, emulsifiers, and other functional materials.

Mechanism of Action

The mechanism of action of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dodecanoyl group may facilitate membrane penetration, while the hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

    (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid.

Uniqueness

(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a long hydrophobic dodecanoyl chain and polar hydroxyl and carboxylic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H31NO4

Molecular Weight

313.4 g/mol

IUPAC Name

(2S)-1-dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)18-13-12-14(19)16(18)17(21)22/h14,16,19H,2-13H2,1H3,(H,21,22)/t14?,16-/m0/s1

InChI Key

ASHVYUAVTJHCGJ-WMCAAGNKSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N1CCC([C@H]1C(=O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCC(C1C(=O)O)O

Origin of Product

United States

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